BAY1125976

AKT1 inhibition Allosteric inhibitor Kinase selectivity

BAY1125976 is the only AKT1/2 inhibitor delivering 86-fold selectivity over AKT3 through a unique allosteric binding pocket—unattainable with pan-AKT inhibitors like Ipatasertib or Capivasertib. With >98.7% of off-target kinases unaffected at 10 µM, it functions as a high-quality chemical probe for AKT1/2-driven pathway dissection. Demonstrated 76% tumor growth inhibition in PIK3CA-mutant KPL-4 xenograft models at 50 mg/kg QD. Essential for research programs requiring isoform-specific target validation without confounding AKT3 effects. Order now to advance your oncology pipeline.

Molecular Formula C23H21N5O
Molecular Weight 383.4 g/mol
CAS No. 1402608-02-9
Cat. No. B605920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1125976
CAS1402608-02-9
SynonymsBAY-1125976;  BAY 1125976;  BAY1125976; 
Molecular FormulaC23H21N5O
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)C3=C(N4C(=N3)C=CC(=N4)C(=O)N)C5=CC=CC=C5)N
InChIInChI=1S/C23H21N5O/c24-22(29)18-11-12-19-26-20(21(28(19)27-18)16-5-2-1-3-6-16)15-7-9-17(10-8-15)23(25)13-4-14-23/h1-3,5-12H,4,13-14,25H2,(H2,24,29)
InChIKeyJBGYKRAZYDNCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY1125976 (CAS 1402608-02-9): A High-Purity Allosteric AKT1/2 Inhibitor for Oncology Research


BAY1125976 (CAS 1402608-02-9) is a small molecule, allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2 [1]. It is a substituted imidazopyridazine compound, identified as Example 5 in Bayer's patent WO2012136776A1 [2]. BAY1125976 exhibits high selectivity for AKT1 and AKT2 over AKT3, achieving an 86-fold difference in potency, and binds to a unique allosteric pocket formed by the kinase and pleckstrin homology (PH) domains, which is distinct from ATP-competitive inhibitors [3].

BAY1125976: Why AKT Isoform Selectivity Defines Its Utility Over Broader Inhibitors


Generic substitution within the AKT inhibitor class is not feasible due to fundamental differences in selectivity, binding mechanism, and pharmacokinetic profiles [1]. Unlike pan-AKT inhibitors (e.g., Ipatasertib, Capivasertib) that target all three isoforms (AKT1, AKT2, AKT3), BAY1125976 demonstrates 86-fold selectivity for AKT1/2 over AKT3 . This isoform specificity is crucial for research focused on AKT1- and AKT2-driven pathways, such as those in breast and prostate cancers, while minimizing confounding effects from AKT3 inhibition [2]. Furthermore, BAY1125976 is an allosteric inhibitor that binds to a distinct pocket, unlike ATP-competitive inhibitors like GSK690693, which can lead to different selectivity and resistance profiles [3]. These characteristics preclude simple interchangeability with other AKT inhibitors in controlled experimental settings.

Quantitative Differentiation of BAY1125976 Against Key AKT Inhibitor Comparators


Superior AKT1 Potency Over Leading Allosteric Comparator MK-2206

BAY1125976 demonstrates higher potency against AKT1 compared to MK-2206, a well-characterized allosteric AKT inhibitor . In a time-resolved FRET assay using full-length human AKT1 and a biotinylated peptide substrate, BAY1125976 inhibited AKT1 with an IC50 of 5.2 nM, while MK-2206 exhibited an IC50 of 8 nM for the same target under comparable conditions [1].

AKT1 inhibition Allosteric inhibitor Kinase selectivity

High Selectivity for AKT1/2 Over AKT3 Confers a Distinct Isoform Profile

BAY1125976 exhibits a stark selectivity profile for AKT1 and AKT2 over AKT3 [1]. In a TR-FRET assay, it inhibits AKT1 (IC50 = 5.2 nM) and AKT2 (IC50 = 18 nM) with high potency, but is 86-fold less potent against AKT3 (IC50 = 427 nM) . This contrasts with pan-AKT inhibitors like Ipatasertib (GDC-0068), which inhibits AKT1, AKT2, and AKT3 with more balanced IC50 values of 5 nM, 18 nM, and 8 nM, respectively [2].

AKT isoform selectivity Allosteric binding PI3K pathway

Demonstrated In Vivo Tumor Growth Inhibition in PIK3CA-Mutant Xenograft Models

BAY1125976 has demonstrated significant in vivo antitumor activity in the KPL-4 breast cancer xenograft model, which harbors an activating PIK3CA H1047R mutation [1]. Oral administration of BAY1125976 at a dose of 50 mg/kg daily resulted in a 76% reduction in tumor growth (T/C ratio = 0.24) relative to vehicle control . In contrast, the pan-AKT inhibitor Capivasertib (AZD5363) in a comparable PIK3CA-mutant breast cancer model (BT474) achieved a maximum tumor growth inhibition of 53% at a higher dose of 100 mg/kg BID [2].

Xenograft efficacy PIK3CA mutation Breast cancer model

Broad Anti-Proliferative Activity Across a Panel of Cancer Cell Lines

BAY1125976 was screened for anti-proliferative activity across a panel of 23 human cancer cell lines, exhibiting IC50 values ranging from 20 nM to 10 µM . Notably, it displayed high potency in breast and prostate cancer cell lines expressing estrogen or androgen receptors [1]. For example, in the ZR-75-1 breast cancer cell line, BAY1125976 had an IC50 of 40 nM, which is significantly lower than the IC50 of 150 nM reported for the pan-AKT inhibitor Afuresertib (GSK2110183) in the same cell line under comparable assay conditions [2].

Cell proliferation Cancer cell lines Sensitivity screening

Selectivity Profiling Across a Broad Kinase Panel Reveals a Clean Off-Target Profile

The selectivity of BAY1125976 was rigorously assessed against two large kinase panels: the 230-kinase KinaseProfiler™ and the 468-kinase DiscoveRx panel [1]. At a concentration of 10 μM, BAY1125976 inhibited only 3 kinases by >50%: FLT3(D835Y), CKL1, and MKNK2, with respective IC50 values of 210 nM, 310 nM, and 330 nM [2]. This represents a high degree of selectivity, with >98.7% of tested kinases showing less than 50% inhibition. In comparison, the allosteric AKT inhibitor MK-2206 has been reported to inhibit a larger number of kinases at similar concentrations, including several with IC50 values below 100 nM [3].

Kinase selectivity Off-target effects Chemical probe

Optimal Applications of BAY1125976 in Preclinical Oncology and Pathway Dissection


Investigating AKT1/2-Specific Signaling in Breast Cancer with PIK3CA Mutations

Based on the high efficacy demonstrated in the KPL-4 (PIK3CA H1047R) xenograft model, BAY1125976 is ideally suited for in vivo studies exploring the role of AKT1/2 signaling in PIK3CA-mutant breast cancer [1]. Its 86-fold selectivity for AKT1/2 over AKT3 allows researchers to dissect the specific contributions of these isoforms to tumor growth and survival, without the confounding effects of AKT3 inhibition seen with pan-AKT inhibitors . The observed 76% tumor growth inhibition at 50 mg/kg QD provides a strong efficacy benchmark for combination studies or biomarker analysis [1].

Chemical Probe for Target Validation in AKT-Dependent Pathways

The extensive kinase selectivity profiling of BAY1125976, showing >98.7% of tested kinases unaffected at 10 μM, qualifies it as a high-quality chemical probe for AKT1/2 target validation [2]. This clean off-target profile minimizes the risk of false-positive results in mechanistic studies [3]. Researchers can use BAY1125976 to confidently attribute observed phenotypic changes in cellular models to AKT1/2 inhibition, distinguishing it from less selective compounds like MK-2206 [4].

Preclinical Efficacy Studies in Hormone Receptor-Positive Cancers

The enhanced anti-proliferative potency of BAY1125976 in breast cancer cell lines expressing estrogen or androgen receptors, such as the 40 nM IC50 in ZR-75-1 cells, supports its use in research focused on hormone receptor-positive cancers . This application is further strengthened by the compound's in vivo efficacy in the MCF-7 breast cancer xenograft model, which is ER-positive . This makes BAY1125976 a valuable tool for studying the interplay between AKT signaling and endocrine therapy resistance.

Dissecting AKT1 vs. AKT2 Isoform Function Using Comparative Pharmacology

The differential potency of BAY1125976 for AKT1 (IC50 = 5.2 nM) and AKT2 (IC50 = 18 nM) enables nuanced studies of isoform-specific functions [5]. By comparing its effects with those of a more balanced inhibitor like Ipatasertib (AKT1 IC50 = 5 nM, AKT2 IC50 = 18 nM, AKT3 IC50 = 8 nM), researchers can begin to parse the distinct biological roles of AKT1 versus AKT2 in processes such as cell survival, metabolism, and migration [5][6]. This comparative approach can yield insights not possible with a single pan-inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY1125976

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.